(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid
Overview
Description
“(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is stored in a dry room at room temperature . It is available in either liquid or solid form .
Molecular Structure Analysis
The structure of “this compound” consists of a 6–7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form . The molecule has a 2-fold rotation axis passing through C5, the midpoint of the C3–C3* bond and that of the C1–C1* bond .It is stored in a dry room at room temperature . The compound is available in either liquid or solid form .
Scientific Research Applications
Conformation Analysis
The crystal structure of a related compound, 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, was determined by X-ray diffraction methods, revealing a skew (twisted half-chair) conformation with a skew twist angle of approximately 40°. This structural insight is crucial for understanding the chemical and physical properties of compounds within this class, including (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid (Steward, Hoyes, & Prichard, 1973).
Synthesis Methods
An easy palladium-catalyzed method provides access to substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, demonstrating the versatility and reactivity of this compound class in organic synthesis. This method is indicative of the potential synthetic applications of this compound in creating biologically active molecules or materials with unique properties (Damez, Labrosse, Lhoste, & Sinou, 2001).
Glycopyranoside Binding
Benzoboroxoles, which share a structural resemblance to boronic acids like this compound, show efficient glycopyranoside binding in physiological conditions. This highlights the potential application of boronic acids in sensing or targeting biological molecules, particularly carbohydrates present on cell surfaces (Bérubé, Dowlut, & Hall, 2008).
Chemical and Spectroscopic Properties
The study of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin provides valuable chemical and spectroscopic insights that can be applicable to understanding the reactivity and interaction of this compound with various chemical entities (Rosnati & Marchi, 1962).
Fluorescent Chemosensors
Boronic acids, including derivatives like this compound, have been utilized in the development of fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, showcasing the broad application of boronic acids in chemical sensing and diagnostics (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4,11-12H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVUENZZYXXFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCCCO2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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